molecular formula C27H22ClN3O2S B2950859 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide CAS No. 866340-69-4

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2950859
CAS No.: 866340-69-4
M. Wt: 488
InChI Key: PWQCLZLWWXGDPY-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-d]pyrimidine core, a heterocyclic system known for its pharmacological relevance. Key structural attributes include:

  • 2-Phenyl group: Contributes to hydrophobic interactions in receptor binding.
  • Sulfanyl linkage: Connects the chromenopyrimidine moiety to the acetamide group, influencing conformational flexibility.
  • N-(2,3-dimethylphenyl)acetamide: The dimethylphenyl group introduces steric bulk, which may modulate solubility and target selectivity.

Its synthesis likely involves thiol-ether coupling and acetylation steps, as seen in related compounds (–9).

Properties

IUPAC Name

2-[(7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-16-7-6-10-22(17(16)2)29-24(32)15-34-27-21-14-19-13-20(28)11-12-23(19)33-26(21)30-25(31-27)18-8-4-3-5-9-18/h3-13H,14-15H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQCLZLWWXGDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C=CC(=C4)Cl)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-formylchromones with benzamidines under specific conditions to form the chromeno-pyrimidine core Industrial production methods may involve the use of microwave-promoted multicomponent reactions to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The chromeno-pyrimidine core can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: The chloro and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The chromeno-pyrimidine core can interact with enzymes and receptors in biological systems, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of the target compound with analogs from the chromenopyrimidine and acetamide families:

Compound Chromeno[2,3-d]pyrimidine Substituents Acetamide Substituents Molecular Weight (g/mol) LogP (XLogP3) Hydrogen Bonding (Donor/Acceptor) Reported Activity
Target: 2-({7-Chloro-2-phenyl-5H-chromeno…}sulfanyl)-N-(2,3-dimethylphenyl)acetamide 7-Cl, 2-Ph N-(2,3-dimethylphenyl) ~487 (calculated) ~6.8 (inferred) 1 donor (NH), 5 acceptors (C=O, S, Cl) Hypothesized antimicrobial
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno…]sulfanyl]acetamide () 9-Me, 2-(4-MePh) N-(2-chlorophenyl) 488.0 6.8 1 donor, 5 acceptors Not specified
2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno…]sulfanyl]-N-(2-methylphenyl)acetamide () 7-Me, 2-(4-MePh) N-(2-methylphenyl) ~469 (calculated) ~6.2 (inferred) 1 donor, 5 acceptors Not specified
2-[(9-ethoxy-2-phenyl-5H-chromeno…]sulfanyl)-N-(4-methylphenyl)acetamide () 9-EtO, 2-Ph N-(4-methylphenyl) ~503 (calculated) ~5.9 (inferred) 1 donor, 6 acceptors (incl. EtO) Not specified
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido…thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Pyridothienopyrimidine core N-acetyl 369.44 ~3.2 (calculated) 2 donors, 4 acceptors Antimicrobial

Key Observations:

The N-(2,3-dimethylphenyl) group adds steric bulk, which may improve target selectivity but limit metabolic stability compared to smaller aryl groups (e.g., 4-MePh in ) .

Hydrogen-Bonding Capacity: All compounds share an acetamide NH donor (critical for target binding) and multiple acceptors (C=O, S).

Biological Activity: ’s pyridothienopyrimidine analog demonstrates antimicrobial activity, attributed to its hydrogen-bonding capacity and planar heterocyclic core . By analogy, the target compound’s chromenopyrimidine scaffold may exhibit similar activity, though chloro and phenyl substituents could enhance potency against resistant strains.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels ’s acetylation strategy or –9’s sulfanyl coupling, though the 7-Cl group may require specialized halogenation steps .

Structural and Functional Implications

  • Chloro vs. Methyl Substituents : The 7-Cl group in the target compound may improve electrophilic interactions with biological targets compared to methyl groups (–8), but could increase toxicity risks .
  • Crystallographic Considerations : Structural validation tools (e.g., SHELX, ) and hydrogen-bonding analysis () are critical for confirming the spatial arrangement of these complex molecules .

Biological Activity

The compound 2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,3-dimethylphenyl)acetamide is a novel synthetic derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential, particularly in the context of neurodegenerative diseases and other conditions.

Chemical Structure and Properties

This compound features a complex structure that includes a chromeno-pyrimidine core with a sulfanyl group and an acetamide moiety. The molecular formula is C18H18ClN3SC_{18}H_{18}ClN_3S with a molecular weight of approximately 357.87 g/mol. Its structural components suggest possible interactions with biological targets, particularly enzymes involved in neurotransmission.

Biological Activity Overview

Recent studies have focused on the biological activity of similar compounds, particularly their inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, which may enhance cognitive function.

Inhibitory Activity Against AChE

A comparative analysis of various derivatives has shown promising results for compounds structurally related to our target compound. For instance, certain pyrido[2,3-d]pyrimidine derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher values depending on the specific substituents present .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • In a study focusing on coumarin derivatives, compounds similar in structure to our target were synthesized and evaluated for their AChE inhibitory activity. The most potent compound demonstrated an IC50 value of 2.7 µM .
    • Another study synthesized polysubstituted pyrrole derivatives that showed selective inhibition towards AChE over butyrylcholinesterase (BChE), indicating a potential pathway for developing targeted therapies .
  • Structure-Activity Relationship (SAR) :
    • An evaluation of SAR indicated that specific substitutions at the R positions significantly influenced the inhibitory potency against AChE. For example, compounds with electron-donating groups exhibited better inhibitory activity compared to those with halogen substitutions .
    • The presence of a sulfanyl group in our target compound may enhance its interaction with the active site of AChE, potentially leading to improved inhibitory effects.

Data Table: Summary of Biological Activities

Compound NameAChE IC50 (µM)BChE IC50 (µM)Remarks
7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine2.7Not specifiedStrong AChE inhibitor
Polysubstituted pyrrole derivativeVariesVariesSelective towards AChE
Target CompoundTBDTBDPotential based on structural similarity

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